molecular formula C13H15N5O3 B11190528 5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide

5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide

Cat. No.: B11190528
M. Wt: 289.29 g/mol
InChI Key: SVDYFDRVWADOMM-UHFFFAOYSA-N
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Description

5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide is a heterocyclic compound that features an isoxazole ring, a morpholine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the [3+2] cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, which yields 3,4,5-trisubstituted isoxazoles . The morpholine and pyrimidine rings are then introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly and cost-effective reagents to ensure scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole, morpholine, and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. The morpholine and pyrimidine rings contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(2-morpholinopyrimidin-5-yl)isoxazole-3-carboxamide is unique due to its combination of isoxazole, morpholine, and pyrimidine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

5-methyl-N-(2-morpholin-4-ylpyrimidin-5-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H15N5O3/c1-9-6-11(17-21-9)12(19)16-10-7-14-13(15-8-10)18-2-4-20-5-3-18/h6-8H,2-5H2,1H3,(H,16,19)

InChI Key

SVDYFDRVWADOMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CN=C(N=C2)N3CCOCC3

Origin of Product

United States

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